molecular formula C27H25NO4 B2628331 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid CAS No. 2416234-79-0

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid

Cat. No.: B2628331
CAS No.: 2416234-79-0
M. Wt: 427.5
InChI Key: OIRMISLFVDQAFG-UHFFFAOYSA-N
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Description

“3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid” is a chemical compound with the molecular formula C27H25NO4 . It has a molecular weight of 427.5 . The compound is also known by its IUPAC name, which is 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C27H25NO4/c29-26(30)19-8-5-7-18(15-19)20-9-6-14-28(16-20)27(31)32-17-25-23-12-3-1-10-21(23)22-11-2-4-13-24(22)25/h1-4,7-8,10-13,15,20,25H,5-6,9,14,16-17H2,(H,29,30) . This code provides a standardized way of encoding the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 427.5 g/mol . It has an XLogP3-AA value of 3.5, which is a measure of its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass of the compound is 365.16270821 g/mol .

Scientific Research Applications

Drug Metabolism

  • Cytochrome P450 Enzyme Involvement in Metabolism : A study on Lu AA21004, a novel antidepressant, highlights the role of cytochrome P450 enzymes in the oxidative metabolism of pharmaceutical compounds. This research provides insights into how complex molecules are metabolized in the human body, implicating enzymes like CYP2D6, CYP2C9, and others in the formation of various metabolites, including a benzoic acid derivative similar to the compound of interest (Hvenegaard et al., 2012).

Molecular Probes and Sensors

  • Fluorescent Molecular Probes for ZnO Nanoparticles : Research into 4-substituted 1,8-naphthalimides, including a derivative that acts as a sensitive molecular probe for ZnO nanoparticles, underscores the utility of complex organic molecules in developing fluorescent sensors with specific applications in materials science (Bekere et al., 2013).

Synthesis of Novel Compounds

  • Hybrid Compound Synthesis : A study demonstrated the synthesis of hybrid systems containing pharmacophoric fragments by reacting 4-substitute benzaldehyde with other compounds, showcasing the methodological advancements in creating complex molecules with potential therapeutic uses (Ivanova et al., 2019).

Photophysical Properties

  • Bioimaging Applications : The development and characterization of water-soluble fluorene derivatives for bioimaging applications illustrate the importance of chemical modifications in enhancing the photophysical properties of compounds for specific scientific uses, such as integrin targeting in biological systems (Morales et al., 2010).

Fluorescent Zn(II) Sensors

  • Environmental Sensitivity of Fluorophores : The creation of Zinpyr family sensors for detecting Zn(II) ions, with dissociation constants in the sub-micromolar range, highlights the application of complex molecules in environmental and biological monitoring (Nolan et al., 2006).

Safety and Hazards

The safety and hazards associated with “3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid” are not specified in the available resources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)19-8-5-7-18(15-19)20-9-6-14-28(16-20)27(31)32-17-25-23-12-3-1-10-21(23)22-11-2-4-13-24(22)25/h1-5,7-8,10-13,15,20,25H,6,9,14,16-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRMISLFVDQAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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